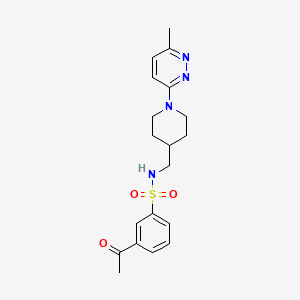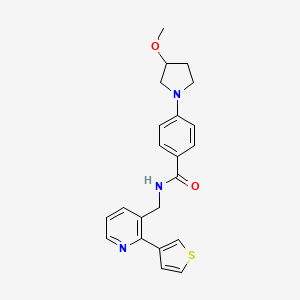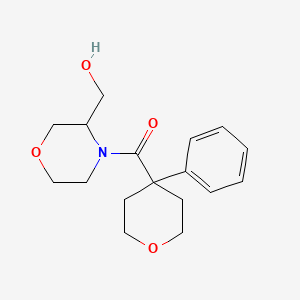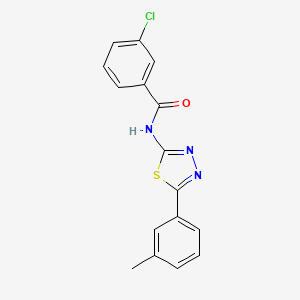![molecular formula C12H18N2O4S B2938112 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid CAS No. 2248382-93-4](/img/structure/B2938112.png)
4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Thiazole derivatives have been studied for their potential antiviral properties. The structure of EN300-1071467 suggests that it could be useful in the synthesis of compounds with antiviral capabilities. For instance, indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses . This indicates that EN300-1071467 could be a precursor in developing new antiviral agents.
Anti-inflammatory Applications
The thiazole core of EN300-1071467 is a common feature in many anti-inflammatory drugs. Its potential to modulate biological pathways could be harnessed to develop new medications to treat chronic inflammatory diseases. Research on similar compounds has demonstrated significant anti-inflammatory effects, which could be explored with EN300-1071467 .
Anticancer Research
Compounds with a thiazole moiety, like EN300-1071467, are often investigated for their anticancer properties. They can interact with various enzymes and receptors that are crucial in cancer cell proliferation and survival. The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for anticancer drug development .
Antimicrobial Properties
EN300-1071467 could be used to synthesize new antimicrobial agents. The thiazole ring is known to contribute to the antimicrobial activity of various compounds. Its incorporation into new molecules could lead to the development of treatments for bacterial, fungal, or protozoal infections .
Enzyme Inhibition
The unique structure of EN300-1071467 may allow it to act as an enzyme inhibitor, which is crucial in the treatment of various diseases. By inhibiting specific enzymes, it could regulate metabolic pathways or prevent the synthesis of disease-causing molecules. This application is particularly relevant in the design of drugs for metabolic disorders .
Neuroprotective Effects
Research on thiazole derivatives has shown potential neuroprotective effects, suggesting that EN300-1071467 could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and protect neural tissue makes it a promising compound for further study in this field .
Agricultural Chemicals
EN300-1071467 might be used in the synthesis of agricultural chemicals, such as pesticides or herbicides. The thiazole ring’s properties can be tailored to target specific pests or weeds, contributing to the development of more effective and environmentally friendly agricultural products .
Material Science Applications
Lastly, the chemical structure of EN300-1071467 could be explored for applications in material science. Thiazole derivatives can be used in the creation of organic semiconductors, which are essential components in various electronic devices. Their stability and conductive properties make them suitable for use in solar cells, LEDs, and transistors .
Propiedades
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6-8(10(15)16)19-9(13-6)7(2)14-11(17)18-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGGMCWVAXOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/no-structure.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2938034.png)


![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)
![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)

![2-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2938043.png)


![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)
![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)